2-Octynal, 7-oxo-

CAS No.: 226911-08-6

Cat. No.: VC18503475

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226911-08-6 |

|---|---|

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 7-oxooct-2-ynal |

| Standard InChI | InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3 |

| Standard InChI Key | RZYOBFPCWUDWAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCCC#CC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

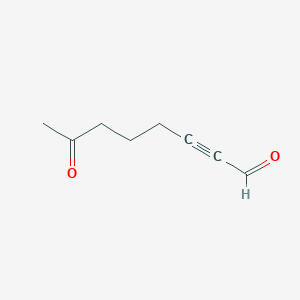

2-Octynal, 7-oxo- belongs to the class of α,β-acetylenic aldehydes, combining an alkyne (C≡C) and an aldehyde (CHO) group. Its IUPAC name, 7-oxooct-2-ynal, reflects the positioning of the ketone (oxo) group at the seventh carbon and the aldehyde at the first carbon of an eight-carbon chain interrupted by a triple bond. The compound’s canonical SMILES representation, \text{CC(=O)CCCC#CC=O}, provides a precise two-dimensional structural depiction, while its InChIKey (RZYOBFPCWUDWAV-UHFFFAOYSA-N) enables standardized database referencing.

Table 1: Key Physicochemical Properties of 2-Octynal, 7-Oxo-

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 7-oxooct-2-ynal |

| SMILES | CC(=O)CCCC#CC=O |

| InChIKey | RZYOBFPCWUDWAV-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Vapor Pressure | Not reported |

The absence of empirical data on physical properties such as boiling point, melting point, or solubility underscores the need for further experimental characterization.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 2-octynal, 7-oxo- remains unpublished, computational predictions can be derived from analogous compounds. For instance:

-

Infrared Spectroscopy: Expected strong absorption bands near 3300 cm (C≡C-H stretch), 2820 cm (aldehyde C-H stretch), and 1710 cm (C=O stretch).

-

Nuclear Magnetic Resonance: NMR would likely show a singlet for the aldehyde proton (~9.5 ppm) and a triplet for protons adjacent to the ketone (~2.4 ppm).

Synthesis and Reaction Pathways

Alkyne Formation via Elimination

Dehydrohalogenation of a vicinal dihalide (e.g., 7-oxooct-2-ene-1,2-dibromide) using a strong base like potassium tert-butoxide could generate the triple bond:

Reactivity and Functionalization

The coexistence of alkyne and aldehyde groups enables diverse transformations:

-

Cycloadditions: The alkyne may participate in [2+2] or Huisgen cycloadditions with azides (click chemistry).

-

Nucleophilic Additions: The aldehyde group can undergo Grignard reactions or condensations (e.g., aldol reactions) to form carbon-carbon bonds.

Table 2: Potential Reactions of 2-Octynal, 7-Oxo-

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Aldol Condensation | NaOH, HO | β-hydroxy alkyne |

| Click Chemistry | Azide, Cu(I) catalyst | Triazole derivative |

| Reduction (Aldehyde) | NaBH | 7-oxooct-2-yn-1-ol |

| Hazard Category | Precautionary Measures |

|---|---|

| Flammability | Store away from ignition sources |

| Reactivity | Avoid strong acids/bases |

| Health Effects | Minimize inhalation/contact |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume